molecular formula C11H15Cl2N3 B6215772 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2742623-60-3

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No. B6215772
CAS RN: 2742623-60-3
M. Wt: 260.2
InChI Key:
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Description

(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, otherwise known as 1-imidazolyl-ethane-1-amine dihydrochloride, is a synthetic compound widely used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. The compound has been studied extensively in the scientific community and is known to possess a variety of biological activities.

Scientific Research Applications

1-imidazolyl-ethane-1-amine dihydrochloride has been used extensively in scientific research. It has been studied for its potential uses as an anti-inflammatory agent, an anti-cancer drug, and a neuroprotective agent. It has also been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In addition, it has been used as a ligand in a variety of biochemical assays, as an inhibitor of enzymes, and as a substrate in metabolic studies.

Mechanism of Action

The exact mechanism of action of 1-imidazolyl-ethane-1-amine dihydrochloride is not fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory molecules, such as prostaglandins, which are known to play a role in the development of inflammation and other diseases. By inhibiting the activity of COX-2, 1-imidazolyl-ethane-1-amine dihydrochloride is believed to reduce inflammation and other diseases.
Biochemical and Physiological Effects
1-imidazolyl-ethane-1-amine dihydrochloride has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been shown to inhibit the growth of bacteria, fungi, and viruses. Furthermore, it has been shown to possess antioxidant, anti-apoptotic, and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

1-imidazolyl-ethane-1-amine dihydrochloride has several advantages when used in laboratory experiments. It is a relatively stable compound that is soluble in water and ethanol, making it easy to work with. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use. It is not suitable for use in in vivo experiments due to its potential toxicity. In addition, it is not very soluble in organic solvents and so is not suitable for use in organic synthesis.

Future Directions

1-imidazolyl-ethane-1-amine dihydrochloride has a variety of potential future applications. It could be used as a potential anti-cancer drug, as an anti-inflammatory agent, and as a neuroprotective agent. It could also be used as an inhibitor of enzymes, as a substrate in metabolic studies, and as a ligand in a variety of biochemical assays. In addition, it could be used in the development of new drugs and in the study of disease mechanisms. Finally, it could be used in the development of new materials and in the study of chemical processes.

Synthesis Methods

1-imidazolyl-ethane-1-amine dihydrochloride is typically synthesized through the reaction of ethylamine and 1-chloro-3-methyl-1H-imidazole. The reaction is conducted in aqueous solution at a temperature of 25-30°C. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and proceeds in a two-step process. First, the ethylamine reacts with the 1-chloro-3-methyl-1H-imidazole to form an intermediate which then undergoes a cyclization reaction to form the desired product. The reaction can be monitored using thin-layer chromatography and the product can be isolated by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with ethylamine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-(1H-imidazol-1-yl)benzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-(1H-imidazol-1-yl)benzaldehyde with ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: Reduce the imine intermediate with sodium borohydride to form the desired product, (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine.", "Step 3: Treat the product with hydrochloric acid to form the dihydrochloride salt, (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride." ] }

CAS RN

2742623-60-3

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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